4,5'-Dichloro-2'-hydroxychalcone

Descripción general

Descripción

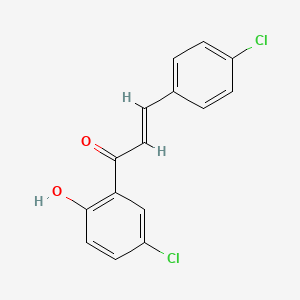

4,5’-Dichloro-2’-hydroxychalcone is a chalcone derivative, a class of compounds known for their diverse biological activities. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The structure of 4,5’-Dichloro-2’-hydroxychalcone includes two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with chlorine atoms at the 4 and 5’ positions and a hydroxyl group at the 2’ position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5’-Dichloro-2’-hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 4,5’-dichloroacetophenone with 2’-hydroxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is typically refluxed for several hours to yield the desired chalcone .

Industrial Production Methods: While specific industrial production methods for 4,5’-Dichloro-2’-hydroxychalcone are not well-documented, the general approach involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, solvent, and catalyst concentration can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 4,5’-Dichloro-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones or flavanones through oxidative cyclization.

Reduction: The compound can be reduced to form dihydrochalcones.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts and oxidants such as molecular oxygen or iodine are commonly used.

Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Flavones and flavanones.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Mechanism of Action:

4,5'-Dichloro-2'-hydroxychalcone exhibits strong antioxidant properties, attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them. This activity is crucial in preventing oxidative stress-related diseases.

Research Findings:

Studies have shown that derivatives of hydroxychalcones, including this compound, demonstrate significant inhibition of DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. For instance, a series of methoxylated chalcones were evaluated for their antioxidant activities, with some compounds showing inhibition percentages comparable to standard antioxidants like BHA (butylated hydroxyanisole) .

Antimicrobial Properties

Antibacterial and Antifungal Activity:

this compound has been investigated for its antimicrobial efficacy against various pathogens. The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria and antifungal properties against several fungal strains.

Case Studies:

In a study involving the synthesis and evaluation of hydroxychalcone derivatives, compounds similar to this compound were found to have minimum inhibitory concentrations (MICs) ranging from 10-30 µg/ml against tested bacterial strains . This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Potential

Inhibition of Cancer Cell Proliferation:

Research indicates that chalcones can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Structure-Activity Relationship (SAR):

The presence of halogen substituents such as chlorine at specific positions on the chalcone structure enhances its anticancer activity. For instance, studies have shown that halogenated chalcones can effectively inhibit certain kinases involved in cancer progression . The structural modifications in this compound may provide insights into developing selective anticancer agents targeting multidrug-resistant cancer cells.

Synthesis of Related Compounds

Synthetic Routes:

this compound serves as a precursor for synthesizing various flavonoids and related compounds through oxidative cyclization reactions. These derivatives often exhibit enhanced biological activities compared to their parent compounds.

Applications in Drug Development:

The ability to synthesize diverse flavonoid structures from hydroxychalcones makes them valuable in drug discovery and development. Research has highlighted the potential for these compounds to serve as lead structures for further optimization in therapeutic applications targeting inflammatory diseases and infections .

Summary Table of Applications

Mecanismo De Acción

The biological activity of 4,5’-Dichloro-2’-hydroxychalcone is attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes. The compound’s α, β-unsaturated carbonyl system allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity .

Comparación Con Compuestos Similares

- 4-Chloro-2’-hydroxychalcone

- 5’-Chloro-2’-hydroxychalcone

- 2’,4,5’-Trihydroxychalcone

Comparison: 4,5’-Dichloro-2’-hydroxychalcone is unique due to the presence of two chlorine atoms, which enhance its biological activity compared to mono-chlorinated chalcones. The additional chlorine atom increases the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Actividad Biológica

4,5'-Dichloro-2'-hydroxychalcone is a compound belonging to the chalcone family, which is known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its antimicrobial, anticancer, and antioxidant properties.

Overview of Chalcones

Chalcones are a class of flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They are precursors to flavonoids and possess significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of halogen atoms, such as chlorine, into their structure has been shown to enhance these activities significantly .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessing the antibacterial efficacy of various chalcone derivatives found that the presence of chlorine atoms increases activity against Gram-positive bacteria. Specifically, the minimum inhibitory concentration (MIC) values demonstrated that this compound is particularly effective against Staphylococcus aureus and other pathogenic strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 32 | 64 |

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes and subsequent reduction in oxidative stress within cancer cells .

Case Study: Breast Cancer Cell Line

A significant study evaluated the effects of this compound on MDA-MB-231 cells. The findings revealed that treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G2/M phase arrest.

- Apoptotic Induction : Increased levels of pro-apoptotic markers.

- Inhibition of Migration : Reduced migratory capacity in wound healing assays.

Antioxidant Activity

The antioxidant potential of this compound has been attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms. It activates the Nrf2 pathway, which leads to the transcription of various antioxidant genes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . This property is crucial for protecting cells from oxidative damage and may contribute to its anticancer effects.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Assay | IC50 = 15 µM |

| FRAP Assay | Increased reducing power |

Propiedades

IUPAC Name |

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O2/c16-11-4-1-10(2-5-11)3-7-14(18)13-9-12(17)6-8-15(13)19/h1-9,19H/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWITESQDJUURJ-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36768-48-6 | |

| Record name | 4,5'-Dichloro-2'-hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036768486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5'-dichloro-2'-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.